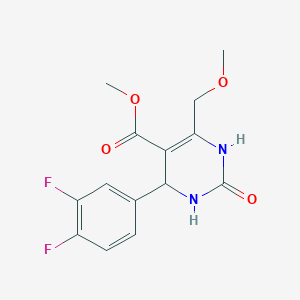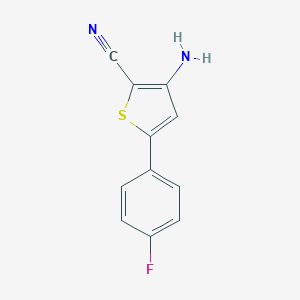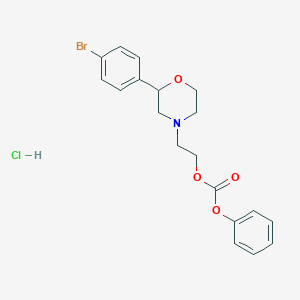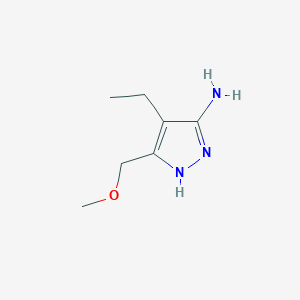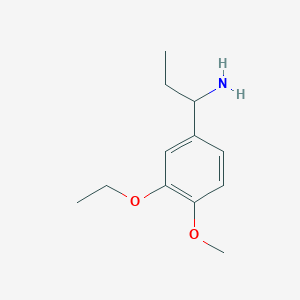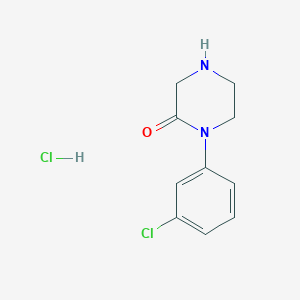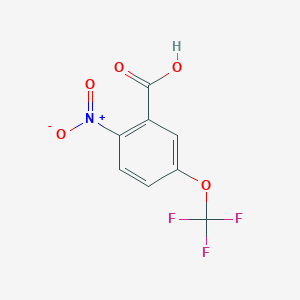
2-硝基-5-(三氟甲氧基)苯甲酸
描述
Synthesis Analysis
The synthesis of related compounds often involves the introduction of nitro and trifluoromethyl groups into the benzene ring, followed by subsequent functionalization to introduce the carboxylic acid group. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a compound with similar functional groups, highlights the reactivity and potential approaches for synthesizing such compounds (Santschi et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-Nitro-5-(trifluoromethoxy)benzoic acid, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide derivatives, reveals how substitutions on the benzene ring influence the overall structure, including crystal and molecular arrangements. These studies provide insight into the potential structural configurations and steric effects in 2-Nitro-5-(trifluoromethoxy)benzoic acid (Richter et al., 2021).
Chemical Reactions and Properties
The presence of nitro, trifluoromethoxy, and carboxylic acid groups in 2-Nitro-5-(trifluoromethoxy)benzoic acid suggests a variety of chemical reactions it can undergo. These may include electrophilic substitutions facilitated by the nitro group, reactions involving the carboxylic acid group such as esterification, and interactions or transformations influenced by the electron-withdrawing trifluoromethoxy group. The synthesis and reactivity of similar compounds provide valuable information on the types of chemical reactions that 2-Nitro-5-(trifluoromethoxy)benzoic acid might undergo (Tretyakov et al., 2022).
Physical Properties Analysis
The physical properties of compounds like 2-Nitro-5-(trifluoromethoxy)benzoic acid are influenced by their molecular structure. Properties such as melting point, boiling point, solubility, and crystallinity can be deduced from the physical characteristics of structurally similar compounds. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (Fabiyi & Olanrewaju, 2019).
Chemical Properties Analysis
The chemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are central to its application in synthesis and industry. Analyzing the behavior of the nitro group, the electron-withdrawing effect of the trifluoromethoxy group, and the acidity of the carboxylic acid provides insights into the compound's reactivity and potential chemical transformations (Broxton, 1983).
科学研究应用
药物前体中的结构表征
2-硝基-5-(三氟甲氧基)苯甲酸在新药候选物质的合成中起着至关重要的作用。例如,其结构类似物2-氯-3-硝基-5-(三氟甲基)苯甲酸和2-氯-3-硝基-5-(三氟甲基)苯甲酰胺已被表征其晶体和分子结构。这些化合物用作合成8-硝基-1,3-苯并噻唑-4-酮的前体,这些化合物是有前途的抗结核病药物候选物质,突显了硝基三氟甲氧基苯甲酸衍生物在药物化学中的潜力 (Richter et al., 2021)。
化学合成和评价
该化合物还在合成和表征新化学实体方面进行了评估。例如,合成5-硝基-1-(三氟甲基)-3H-1λ3,2-苯并二氧杂环己-3-酮,一种基于高价碘的亲电三氟甲基化试剂,展示了硝基三氟甲氧基衍生物的反应性和安全优势。这种化合物比其非硝化衍生物更具反应性,使其成为有机合成中的有价值工具 (Santschi et al., 2014)。
分析和环境研究
在另一个方面,对2-硝基-5-(三氟甲氧基)苯甲酸衍生物进行了降解过程的分析。例如,相关化合物尼替酮已通过LC-MS/MS研究其稳定性和降解途径。这项研究揭示了尼替酮及其降解产物的稳定性,有助于更好地理解其环境和分析方面 (Barchańska等,2019)。
催化和感应应用
此外,研究将硝基苯甲酸衍生物纳入金属-有机框架(MOFs)中的催化和感应应用揭示了它们在检测硝基芳烃和三价铁离子方面的潜力。一个未开发的与2-硝基-5-(三氟甲氧基)苯甲酸相关的五羧酸配体被用于制备一种MOF,该MOF作为硝基芳烃和Fe3+的荧光传感器,展示了这些化合物在材料科学中的多功能性 (Wang et al., 2017)。
安全和危害
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIKAXUKWLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619811 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189359-65-7 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

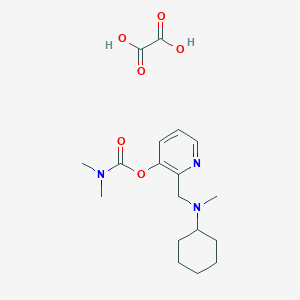
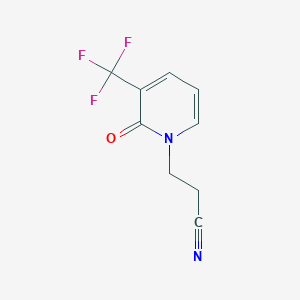
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)



